molecular formula C13H18FN3 B11782413 N-cyclopropyl-N-(4-fluorophenyl)piperazin-1-amine

N-cyclopropyl-N-(4-fluorophenyl)piperazin-1-amine

Cat. No.: B11782413
M. Wt: 235.30 g/mol
InChI Key: DOKMIAJCIOXPGL-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(4-fluorophenyl)piperazin-1-amine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-(4-fluorophenyl)piperazin-1-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-N-(4-fluorophenyl)piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of N-cyclopropyl-N-(4-fluorophenyl)piperazin-1-oxide.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-cyclopropyl-N-(4-fluorophenyl)piperazin-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including its use as a ligand in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(4-fluorophenyl)piperazin-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects .

Comparison with Similar Compounds

    1-(4-Fluorophenyl)piperazine: A related compound with similar structural features but lacking the cyclopropyl group.

    N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide: Another derivative with an acetamide group.

Uniqueness: N-cyclopropyl-N-(4-fluorophenyl)piperazin-1-amine is unique due to the presence of both the cyclopropyl and fluorophenyl groups, which may confer distinct pharmacological properties and enhance its binding affinity to specific targets.

Properties

Molecular Formula

C13H18FN3

Molecular Weight

235.30 g/mol

IUPAC Name

N-cyclopropyl-N-(4-fluorophenyl)piperazin-1-amine

InChI

InChI=1S/C13H18FN3/c14-11-1-3-12(4-2-11)17(13-5-6-13)16-9-7-15-8-10-16/h1-4,13,15H,5-10H2

InChI Key

DOKMIAJCIOXPGL-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(C2=CC=C(C=C2)F)N3CCNCC3

Origin of Product

United States

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